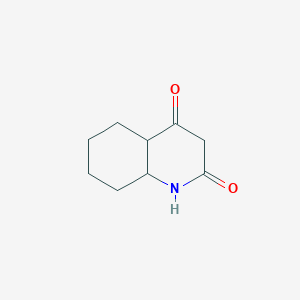
Hexahydroquinoline-2,4(1H,3H)-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Hexahydroquinoline-2,4(1H,3H)-dione is a heterocyclic organic compound that belongs to the quinoline family. This compound is characterized by its hexahydro structure, which means it contains six hydrogen atoms added to the quinoline ring, resulting in a saturated bicyclic structure. The presence of two keto groups at positions 2 and 4 further defines its chemical properties and reactivity.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Hexahydroquinoline-2,4(1H,3H)-dione can be synthesized through various methods. One common approach involves the cyclization of appropriate precursors under specific conditions. For instance, a mild and eco-friendly method for the construction of carbonyl-containing quinoline-2,4(1H,3H)-diones has been developed in the presence of oxygen, photocatalyzed by reusable 4CzIPN in visible light . This method is transition-metal free, cost-effective, and sustainable, yielding the products in moderate to high yields.
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of catalytic systems and continuous flow reactors can enhance the efficiency and scalability of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
Hexahydroquinoline-2,4(1H,3H)-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline derivatives.
Reduction: Reduction reactions can lead to the formation of tetrahydroquinoline derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the quinoline ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles are employed under various conditions.
Major Products Formed
The major products formed from these reactions include quinoline derivatives, tetrahydroquinoline derivatives, and various substituted quinolines, depending on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
Hexahydroquinoline-2,4(1H,3H)-dione has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in various diseases.
Industry: It is used in the development of new materials and as a catalyst in certain chemical reactions.
Wirkmechanismus
The mechanism of action of hexahydroquinoline-2,4(1H,3H)-dione involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of its use.
Vergleich Mit ähnlichen Verbindungen
Hexahydroquinoline-2,4(1H,3H)-dione can be compared with other similar compounds, such as quinoline-2,4(1H,3H)-dione and tetrahydroquinoline derivatives. These compounds share structural similarities but differ in their degree of saturation and functional groups, leading to variations in their chemical reactivity and biological activities. The unique hexahydro structure of this compound imparts distinct properties that make it valuable in specific applications.
List of Similar Compounds
- Quinoline-2,4(1H,3H)-dione
- Tetrahydroquinoline derivatives
- Quinazoline derivatives
By understanding the unique characteristics and applications of this compound, researchers can continue to explore its potential in various fields, contributing to advancements in science and technology.
Eigenschaften
Molekularformel |
C9H13NO2 |
|---|---|
Molekulargewicht |
167.20 g/mol |
IUPAC-Name |
4a,5,6,7,8,8a-hexahydro-1H-quinoline-2,4-dione |
InChI |
InChI=1S/C9H13NO2/c11-8-5-9(12)10-7-4-2-1-3-6(7)8/h6-7H,1-5H2,(H,10,12) |
InChI-Schlüssel |
MKGMZDDJTCQZMJ-UHFFFAOYSA-N |
Kanonische SMILES |
C1CCC2C(C1)C(=O)CC(=O)N2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



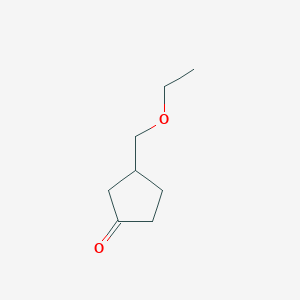
![7-Iodo-2-(methylsulfanyl)pyrrolo[2,1-f][1,2,4]triazine](/img/structure/B13025447.png)
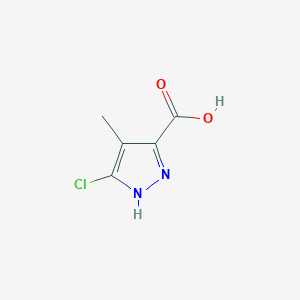
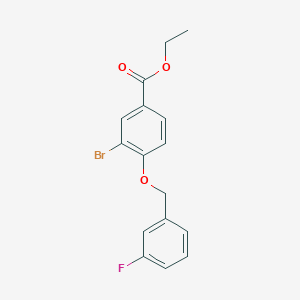
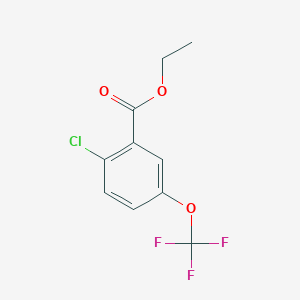
![Benzyl 5,5-difluoro-2,7-diazaspiro[3.5]nonane-2-carboxylate](/img/structure/B13025464.png)
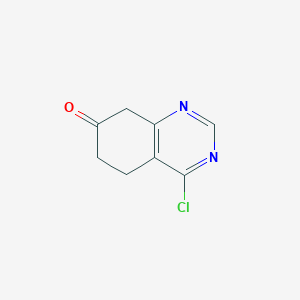
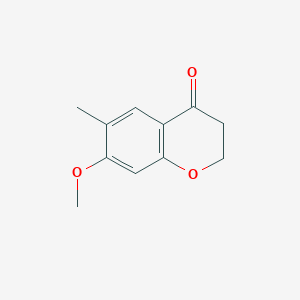
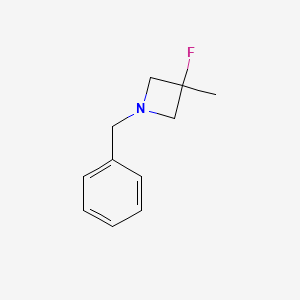

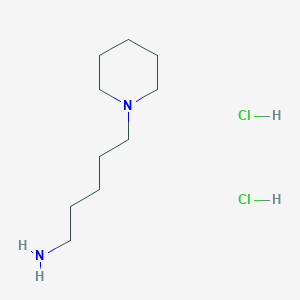
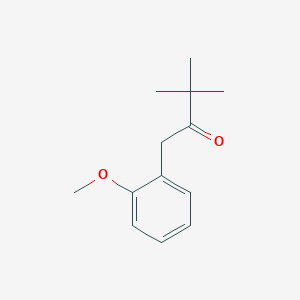
![2-(7-Bromopyrrolo[2,1-f][1,2,4]triazin-2-yl)aceticacid](/img/structure/B13025505.png)
